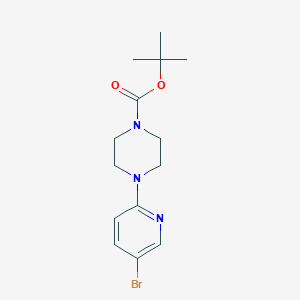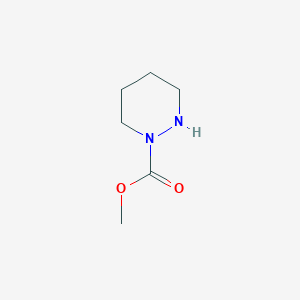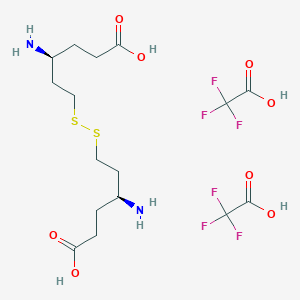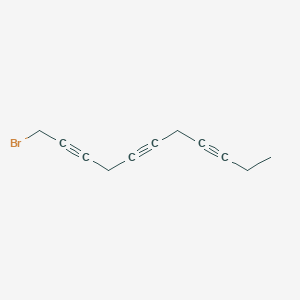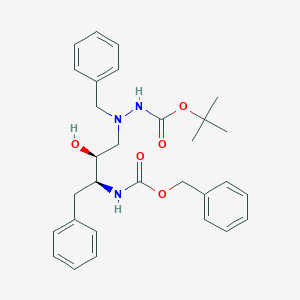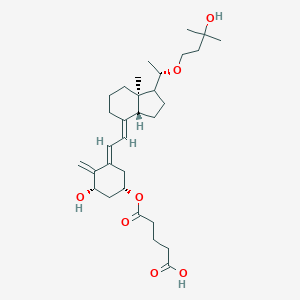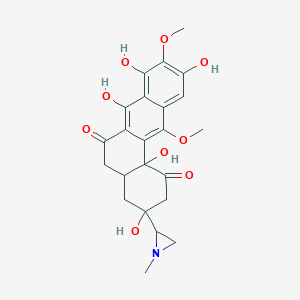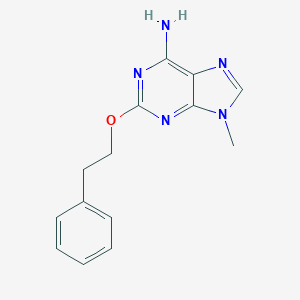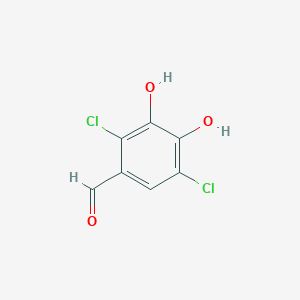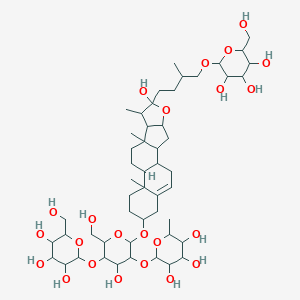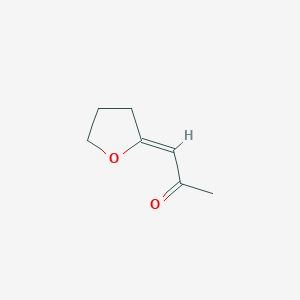
2-(Acetylmethylene)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylmethylene)tetrahydrofuran (AMTHF) is a cyclic ketone that has been synthesized and studied for its potential applications in various scientific research fields. AMTHF has a unique molecular structure that makes it an interesting compound to investigate.
Aplicaciones Científicas De Investigación
2-(Acetylmethylene)tetrahydrofuran has been studied for its potential applications in various scientific research fields such as organic synthesis, polymer chemistry, and medicinal chemistry. It has been used as a building block for the synthesis of various organic compounds and polymers. In medicinal chemistry, 2-(Acetylmethylene)tetrahydrofuran has been investigated for its potential use as an antitumor agent and as a drug delivery system.
Mecanismo De Acción
The mechanism of action of 2-(Acetylmethylene)tetrahydrofuran is not fully understood. However, it is believed that 2-(Acetylmethylene)tetrahydrofuran interacts with cellular components and disrupts cellular processes. In particular, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
2-(Acetylmethylene)tetrahydrofuran has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(Acetylmethylene)tetrahydrofuran inhibits the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Acetylmethylene)tetrahydrofuran has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. For example, it has a low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 2-(Acetylmethylene)tetrahydrofuran. One potential area of investigation is its use as a drug delivery system. 2-(Acetylmethylene)tetrahydrofuran could be used as a carrier for drugs that have poor solubility in water. Additionally, more research could be done on the mechanism of action of 2-(Acetylmethylene)tetrahydrofuran and its potential use as an antitumor agent. Finally, the synthesis of new derivatives of 2-(Acetylmethylene)tetrahydrofuran could be explored to expand its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-(Acetylmethylene)tetrahydrofuran is a unique compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on 2-(Acetylmethylene)tetrahydrofuran. Overall, 2-(Acetylmethylene)tetrahydrofuran is an interesting compound that warrants further investigation.
Métodos De Síntesis
The synthesis of 2-(Acetylmethylene)tetrahydrofuran can be achieved by the reaction of acetylacetone with 1,4-butanediol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and yields 2-(Acetylmethylene)tetrahydrofuran as a colorless liquid with a boiling point of 92-94°C.
Propiedades
Número CAS |
144175-16-6 |
|---|---|
Nombre del producto |
2-(Acetylmethylene)tetrahydrofuran |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(1Z)-1-(oxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h5H,2-4H2,1H3/b7-5- |
Clave InChI |
DLJFQFJKGOTYFG-ALCCZGGFSA-N |
SMILES isomérico |
CC(=O)/C=C\1/CCCO1 |
SMILES |
CC(=O)C=C1CCCO1 |
SMILES canónico |
CC(=O)C=C1CCCO1 |
Sinónimos |
2-Propanone, 1-(dihydro-2(3H)-furanylidene)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



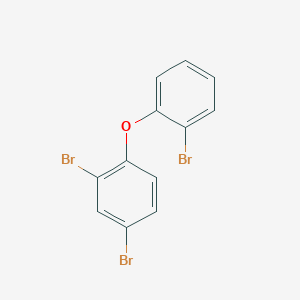
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
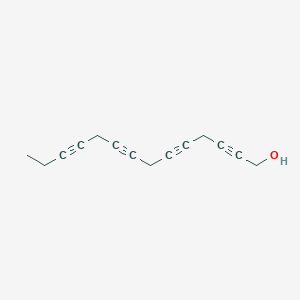
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
